molecular formula C8H5BrClIO B12952660 1-(2-Bromo-3-iodophenyl)-2-chloroethanone

1-(2-Bromo-3-iodophenyl)-2-chloroethanone

Cat. No.: B12952660
M. Wt: 359.38 g/mol
InChI Key: TVAKGAJHYXJIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-3-iodophenyl)-2-chloroethanone is an organic compound that features a phenyl ring substituted with bromine, iodine, and a chloroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-iodophenyl)-2-chloroethanone typically involves the halogenation of a phenyl ring followed by the introduction of a chloroethanone group. One common method includes the bromination and iodination of a phenyl ring, followed by the reaction with chloroacetyl chloride under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by the introduction of the chloroethanone group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-iodophenyl)-2-chloroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The chloroethanone group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2-Bromo-3-iodophenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-iodophenyl)-2-chloroethanone involves its interaction with molecular targets through its functional groups. The bromine, iodine, and chloroethanone groups can form covalent bonds or participate in non-covalent interactions with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-3-chlorophenyl)-2-chloroethanone
  • 1-(2-Iodo-3-chlorophenyl)-2-chloroethanone
  • 1-(2-Bromo-3-fluorophenyl)-2-chloroethanone

Uniqueness

1-(2-Bromo-3-iodophenyl)-2-chloroethanone is unique due to the presence of both bromine and iodine on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This dual halogenation can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C8H5BrClIO

Molecular Weight

359.38 g/mol

IUPAC Name

1-(2-bromo-3-iodophenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClIO/c9-8-5(7(12)4-10)2-1-3-6(8)11/h1-3H,4H2

InChI Key

TVAKGAJHYXJIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.